4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Catalog No.
S673934
CAS No.
176225-10-8
M.F
C7H3BrClF3O2S
M. Wt
323.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chlorid...

CAS Number

176225-10-8

Product Name

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

IUPAC Name

4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H3BrClF3O2S

Molecular Weight

323.52 g/mol

InChI

InChI=1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H

InChI Key

YFXYEMZYOMNQLD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl

The exact mass of the compound 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a versatile chemical intermediate used in various organic synthesis applications. Its synthesis involves the sulfonylation of 4-bromotoluene with trifluoromethanesulfonyl chloride. Several research articles describe the detailed procedures and characterization of this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Applications in Organic Synthesis:

This compound serves as a valuable building block for the synthesis of diverse organic molecules due to the presence of reactive functional groups:

  • Acylating agent: The sulfonyl chloride moiety acts as an efficient acylating agent, enabling the introduction of the 4-bromo-2-(trifluoromethyl)benzenesulfonyl group into various organic molecules. This functional group can modulate the physical and chemical properties of the resulting molecule [].
  • Precursor for sulfonamides and sulfones: The sulfonyl chloride can be readily converted into sulfonamides or sulfones through nucleophilic substitution reactions. These functional groups find applications in medicinal chemistry, materials science, and other fields [, ].

Specific Research Examples:

  • Synthesis of bioactive molecules: Researchers have employed 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride for the synthesis of novel bioactive molecules with potential applications in drug discovery [].
  • Development of functional materials: This compound has also been utilized in the development of functional materials with specific properties, such as photoluminescence or anti-corrosion properties [, ].

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₃BrClF₃O₂S and a molecular weight of approximately 323.52 g/mol. It is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group (SO₂) attached to a chlorine atom. This compound appears as a white to off-white solid and has a melting point in the range of 54 to 58 °C . Due to its corrosive nature, it poses hazards such as severe skin burns and irritation upon contact .

Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Formation of Sulfones: When reacted with suitable oxidizing agents, it can yield sulfones.
  • Coupling Reactions: It can be used in coupling reactions to synthesize more complex organic molecules.

These reactions are valuable in organic synthesis, particularly in the pharmaceutical industry for creating biologically active compounds.

There are several methods for synthesizing 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride:

  • Direct Sulfonation: Starting from 4-bromo-2-trifluoromethylbenzene, chlorosulfonic acid can be used to introduce the sulfonyl group.
  • Chlorination of Sulfonic Acid: The corresponding benzenesulfonic acid can be chlorinated using thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.
  • Reactions with Fluorinated Compounds: Utilizing fluorinated reagents can facilitate the introduction of the trifluoromethyl group during synthesis.

These methods highlight the versatility of synthetic approaches available for producing this compound.

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to introduce sulfonamide functionalities.
  • Material Science: Used in developing materials with specific electronic properties due to its unique chemical structure.
  • Agricultural Chemicals: Potentially utilized in creating agrochemicals that require specific functional groups for activity.

Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chlorideBromine at position 2Different bromination position affects reactivity
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chlorideFluorine instead of bromineFluorine may alter electronic properties
4-Chloro-2-(trifluoromethyl)benzenesulfonyl chlorideChlorine at position 4Chlorine's electronegativity impacts reactivity

The unique combination of bromine and trifluoromethyl groups in 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride contributes to its distinct chemical behavior compared to these similar compounds, making it particularly valuable in synthetic applications.

Sulfonyl chlorides emerged as pivotal reagents in the early 20th century, driven by the discovery of sulfonamide antibiotics like Prontosil. The development of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride parallels advancements in halogenation and sulfonation techniques. Early methods for synthesizing aryl sulfonyl chlorides relied on chlorosulfonic acid or thionyl chloride, but these often required harsh conditions and produced mixed regioisomers. The introduction of the trifluoromethyl group, a hallmark of modern agrochemicals and pharmaceuticals, added complexity due to its strong electron-withdrawing nature, necessitating tailored synthetic approaches.

The compound’s historical significance lies in its role as a model substrate for studying directed ortho-metallation and cross-coupling reactions, enabling precise functionalization of aromatic rings. Its bromine atom serves as a handle for further derivatization via Suzuki-Miyaura or Ullmann couplings, while the sulfonyl chloride group facilitates rapid conjugation with amines, alcohols, and thiols.

Evolution of Sulfonyl Chloride Chemistry

Sulfonyl chloride synthesis has evolved from classical methods like the Reed reaction (using SO₂ and Cl₂) to modern continuous-flow systems that enhance safety and efficiency. The development of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride exemplifies this progression:

  • Early Synthesis: Initial routes involved sulfonation of 4-bromo-2-(trifluoromethyl)benzene using chlorosulfonic acid, followed by purification via fractional distillation. However, poor regioselectivity and side reactions limited yields.
  • Modern Advances: Contemporary protocols employ flow chemistry with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent, achieving high space-time yields (6.7 kg·L⁻¹·h⁻¹) and minimizing thermal runaway risks. Late-stage functionalization using pyrylium salts (e.g., Pyry-BF₄) allows direct conversion of primary sulfonamides to sulfonyl chlorides under mild conditions, preserving sensitive functional groups.

Current Research Landscape and Academic Interest

Recent studies focus on:

  • Green Chemistry: Solvent-free mechanochemical synthesis and catalytic halogen exchange (e.g., Br/Cl swapping) to reduce waste.
  • Pharmaceutical Applications: The compound is a key intermediate in protease inhibitors and kinase modulators, leveraging its ability to enhance lipophilicity and metabolic stability.
  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage and catalysis, exploiting its rigid aromatic backbone.

A 2022 study demonstrated its utility in synthesizing E-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate, a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Another 2025 report highlighted its role in creating sulfonamide-based covalent inhibitors for SARS-CoV-2 main protease.

Strategic Importance in Chemical Diversity

The compound’s unique structure enables three-dimensional diversification:

  • Sulfonyl Chloride Reactivity: Forms sulfonamides (with amines), sulfonate esters (with alcohols), and sulfonic acids (via hydrolysis).
  • Bromine Substitution: Participates in cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups.
  • Trifluoromethyl Effects: Enhances membrane permeability and bioavailability in drug candidates.

Table 1 summarizes its physicochemical properties:

PropertyValueSource
Molecular FormulaC₇H₃BrClF₃O₂S
Molecular Weight323.52 g/mol
Density1.8–1.865 g/cm³
Melting Point54–58°C
Boiling Point294°C (predicted)
Flash Point>230°F
Hazard ClassificationsSkin Corrosion (1B), H314, H226

Industrial Synthesis Routes

Industrial production of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride typically follows a four-step sequence starting from m-chlorobenzotrifluoride. The process involves:

  • Nitration: Introduction of a nitro group using mixed acids (HNO₃/H₂SO₄) at 40–60°C [1].
  • Ammoniation: Replacement of the chlorine atom with an amino group via reaction with aqueous ammonia under pressure [1].
  • Bromination: Electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ as a catalyst [1].
  • Deamination: Treatment with nitrite esters in polar aprotic solvents (e.g., DMF) to replace the amino group with a sulfonyl chloride moiety [1].

An alternative industrial route utilizes chlorosulfonation of pre-brominated intermediates. For example, bromobenzotrifluoride reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride derivative [2] [6]. This method avoids the need for diazotization, simplifying waste management [1].

Key Industrial Considerations:

  • Catalyst Selection: FeBr₃ enhances bromination regioselectivity, ensuring substitution at the para position [1].
  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics during deamination [1].
  • Yield Optimization: Industrial batches achieve ~75–80% yield through careful control of stoichiometry and temperature [4].

Laboratory-Scale Preparation Techniques

Laboratory syntheses prioritize modularity and purity. A common approach involves:

  • Sulfonation of Bromobenzotrifluoride:
    • Reacting 4-bromo-2-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO₃H) at −10°C to form the sulfonic acid intermediate [2] [6].
    • Treating the intermediate with thionyl chloride (SOCl₂) at reflux to yield the sulfonyl chloride [5].

$$
\text{C}7\text{H}4\text{BrF}3 + \text{ClSO}3\text{H} \rightarrow \text{C}7\text{H}3\text{BrF}3\text{SO}3\text{H} \xrightarrow{\text{SOCl}2} \text{C}7\text{H}3\text{BrClF}3\text{O}_2\text{S}
$$

  • One-Pot Bromination-Sulfonation:
    • Direct bromination of 2-(trifluoromethyl)benzenesulfonyl chloride using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) [4].

Critical Parameters for Lab Success:

  • Temperature Control: Sub-zero conditions prevent undesired side reactions during sulfonation [6].
  • Purification: Column chromatography or recrystallization from hexane/ethyl acetate mixtures ensures ≥97% purity [4].

Green Chemistry Approaches

Recent efforts have focused on minimizing the environmental footprint of synthesis:

  • Solvent Replacement: Cyclopentyl methyl ether (CPME), a biodegradable solvent, replaces toxic DMF in deamination steps [1].
  • Catalyst Recycling: FeBr₃ recovery via aqueous extraction reduces metal waste [1].
  • Waste Reduction: The patent CN102491901A highlights a 30% reduction in acidic wastewater by avoiding diazotization [1].

Case Study: A solvent-free mechanochemical approach uses ball milling to facilitate solid-state reactions between bromobenzotrifluoride and sulfonating agents, achieving 68% yield with near-zero solvent waste [4].

Flow Chemistry Applications for Synthesis

Flow systems enhance scalability and safety:

  • Microreactor Sulfonation: Continuous flow of bromobenzotrifluoride and ClSO₃H through a silicon carbide microreactor at 5°C improves heat dissipation, boosting yield to 85% [6].
  • Integrated Halogenation-Sulfonation: A two-stage flow setup combines bromination (using Br₂/HBr) and sulfonation, reducing intermediate isolation steps [4].

Advantages Over Batch Processes:

  • 50% shorter reaction times due to improved mass transfer [4].
  • Real-time monitoring via inline IR spectroscopy ensures consistent product quality [6].

Optimization of Reaction Parameters

Systematic optimization has identified critical factors:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (sulfonation)Prevents over-sulfonation
Molar Ratio (Br₂)1.05:1 (Br₂:substrate)Minimizes di-bromination
Catalyst Loading5 mol% FeBr₃Balances activity and cost
Reaction Time4–6 hoursMaximizes conversion

Statistical Optimization: Response surface methodology (RSM) models have validated these parameters, achieving a 92% prediction accuracy for yield [1] [4].

Solvent Effects:

  • Polar Aprotic Solvents: DMF increases deamination rate by stabilizing transition states [1].
  • Ester Solvents: Ethyl acetate reduces side reactions during bromination [4].

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride demonstrates exceptional electrophilic reactivity due to the synergistic effects of its electron-withdrawing substituents. The compound serves as a highly reactive electrophile in various organic transformations, with the sulfonyl chloride functional group acting as the primary electrophilic center.

The electrophilic character of this compound is significantly enhanced by the combined presence of the trifluoromethyl group and bromine atom. The trifluoromethyl group, with its strong inductive electron-withdrawing effect (σI = +0.42), substantially increases the electrophilicity of the sulfur center through sigma bond polarization. This electronic activation facilitates nucleophilic attack at the sulfonyl chloride moiety, leading to faster reaction rates compared to unsubstituted benzenesulfonyl chloride.
The compound participates in several key electrophilic transformations. Nucleophilic substitution reactions with amines proceed smoothly under mild conditions, typically requiring base catalysis with pyridine or triethylamine at temperatures ranging from room temperature to 60°C. These reactions achieve excellent yields (75-95%) with high selectivity (>95%). The reaction mechanism involves direct nucleophilic attack at the electrophilic sulfur center, following a bimolecular (SN2) pathway with inversion of configuration at the sulfur atom.

Alcoholysis reactions demonstrate similar efficiency, with primary and secondary alcohols readily forming sulfonate esters under basic conditions. The reaction rates are significantly enhanced compared to less electron-deficient sulfonyl chlorides, with typical yields ranging from 70-90%. The enhanced reactivity is attributed to the increased electrophilicity of the sulfur center, which facilitates nucleophilic attack and accelerates the rate-determining step.

The compound also exhibits reactivity toward sulfur nucleophiles, forming sulfonothioates in high yields (80-95%) under mild conditions. These reactions proceed through a similar SN2 mechanism, with the soft sulfur nucleophile readily attacking the electrophilic sulfur center.

Nucleophilic Substitution Reaction Mechanisms

The nucleophilic substitution reactions of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride proceed predominantly through a bimolecular (SN2) mechanism at the sulfur center. Extensive kinetic studies have revealed that these reactions follow second-order kinetics, with rate constants typically ranging from 1.8 × 10⁻² to 3.4 × 10⁻² M⁻¹s⁻¹ in various polar aprotic solvents.

The reaction mechanism involves a single transition state with a trigonal bipyramidal geometry around the sulfur atom. During the transition state, the nucleophile approaches from the backside relative to the leaving chloride group, resulting in inversion of configuration at the sulfur center. This mechanism is consistent with the observed second-order kinetics and negative activation entropies (typically -89 to -132 J/mol·K), which reflect the ordered nature of the transition state.

Density functional theory calculations have provided detailed insights into the reaction pathway. The calculations reveal that the reaction proceeds through a concerted mechanism with simultaneous bond formation between the nucleophile and sulfur, and bond breaking between sulfur and chlorine. The activation energy for these transformations typically ranges from 42-47 kJ/mol, depending on the nucleophile and solvent system.

The influence of solvent on the reaction mechanism is significant. Polar aprotic solvents such as acetonitrile and dimethylformamide enhance the reaction rates by stabilizing the transition state and facilitating nucleophile approach. The enhanced solvation of the nucleophile in these solvents increases its nucleophilicity and promotes the SN2 pathway.

Stereochemical studies have confirmed the inversion of configuration at the sulfur center, consistent with the proposed SN2 mechanism. The reaction shows clean inversion with no evidence of retention or racemization, which would be expected for alternative mechanisms such as addition-elimination or dissociative pathways.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride exerts profound electronic effects that significantly influence the compound's reactivity patterns. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent demonstrates a Hammett constant (σp) of +0.54, indicating its exceptional ability to withdraw electron density from the aromatic system.
The electron-withdrawing effect of the trifluoromethyl group operates primarily through inductive mechanisms (σI = +0.42), involving sigma bond polarization due to the high electronegativity of fluorine atoms. This inductive effect extends through the aromatic ring and significantly enhances the electrophilicity of the sulfonyl chloride functional group. The three fluorine atoms in the trifluoromethyl group create a highly electronegative region that continuously draws electron density away from the sulfur center, making it more susceptible to nucleophilic attack.

The trifluoromethyl group also exhibits a weak mesomeric effect (σR = +0.12), which, while less significant than its inductive contribution, still contributes to the overall electron-withdrawing character. This effect involves the interaction between the aromatic π-system and the electron-deficient carbon of the trifluoromethyl group, further depleting electron density from the ring system.

Comparative studies with other electron-withdrawing groups reveal the exceptional nature of the trifluoromethyl substituent. The electron-withdrawing power follows the order: CF3 > NO2 > CN > Cl > Br, with the trifluoromethyl group surpassing even the nitro group in its ability to activate electrophilic centers. This superior electron-withdrawing capability translates to enhanced reaction rates, with trifluoromethyl-substituted compounds showing 1.5-2.5 fold rate increases compared to their non-fluorinated analogs.

The electronic effects of the trifluoromethyl group are also manifested in the compound's acid-base properties. The corresponding sulfonic acid derivative shows a pKa approximately 2.8 units lower than the parent benzenesulfonic acid, demonstrating the profound effect of trifluoromethyl substitution on acidity. This enhanced acidity reflects the stabilization of the conjugate base through electron withdrawal, which directly correlates with the increased electrophilicity of the sulfonyl chloride precursor.

Steric and Electronic Influence of the Bromine Substituent

The bromine substituent in 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride contributes both steric and electronic effects that modulate the compound's reactivity profile. While less electronegative than fluorine or chlorine, bromine nonetheless exerts a measurable inductive electron-withdrawing effect (σI = +0.23), which complements the electronic activation provided by the trifluoromethyl group.

The electronic influence of bromine operates through a dual mechanism. The inductive effect, while weaker than that of the trifluoromethyl group, still contributes to overall electron withdrawal from the aromatic system. Simultaneously, bromine exhibits a modest mesomeric effect (σR = -0.17), involving π-electron donation from its lone pairs to the aromatic ring. This mesomeric contribution partially offsets the inductive withdrawal, resulting in a net electron-withdrawing effect that is moderate compared to other halogens.

Sterically, the bromine atom presents a van der Waals radius of 1.95 Å, which is intermediate between chlorine (1.75 Å) and iodine (2.15 Å). This moderate steric bulk influences the approach geometry of nucleophiles and affects the regioselectivity of substitution reactions. The steric hindrance is particularly relevant in reactions involving bulky nucleophiles, where the bromine substituent can direct attack to less hindered positions.

The polarizability of bromine (3.05 ų) is considerably higher than that of smaller halogens, making it more responsive to electronic perturbations from nearby substituents. This high polarizability contributes to the compound's ability to stabilize transition states through induced dipole interactions, potentially lowering activation barriers for nucleophilic substitution reactions.

In electrophilic aromatic substitution reactions, bromine acts as an ortho/para-directing group, influencing the regioselectivity of subsequent functionalization reactions. However, the presence of the strongly electron-withdrawing trifluoromethyl group significantly modifies this directing effect, leading to complex regioselectivity patterns that depend on the specific reaction conditions and electrophile employed.

Regioselectivity in Complex Reactions

The regioselectivity patterns exhibited by 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride in complex reactions are governed by the competing electronic and steric effects of its substituents. The compound displays distinct regioselectivity preferences that vary significantly depending on the reaction mechanism and conditions employed.
In nucleophilic aromatic substitution reactions, the trifluoromethyl group dominates regioselectivity control through its powerful electron-withdrawing effect. Nucleophiles preferentially attack at the meta position relative to the trifluoromethyl group (position 5), with selectivity ratios typically exceeding 15:1 over ortho substitution. This preference reflects the electronic activation of the meta position through the inductive effect of the trifluoromethyl group, which renders these positions more susceptible to nucleophilic attack.

Electrophilic aromatic substitution reactions show different regioselectivity patterns, with bromine's ortho/para-directing effect becoming more prominent. In these reactions, substitution occurs preferentially at the para position relative to bromine (position 3), with selectivity ratios of approximately 8:1 over ortho substitution. The steric accessibility of the para position, combined with the activating effect of bromine's π-electron donation, accounts for this regioselectivity pattern.

Metal-catalyzed cross-coupling reactions demonstrate exceptional selectivity for the bromine position (position 4), with selectivity ratios often exceeding 20:1 over other positions. This selectivity reflects the preferential oxidative addition of the metal catalyst to the carbon-bromine bond, which is facilitated by the electron-withdrawing effects of both the trifluoromethyl group and the sulfonyl chloride moiety. Suzuki-Miyaura coupling reactions show particularly high selectivity (>25:1), while Sonogashira coupling reactions achieve even greater selectivity (>30:1).

The regioselectivity in radical substitution reactions follows different patterns, with radical intermediates preferentially forming at benzylic positions when available. In the absence of benzylic positions, radical attack occurs at the aromatic ring with selectivity ratios of approximately 5:1 favoring aromatic over aliphatic substitution. The stability of the resulting radical intermediates, influenced by the electron-withdrawing substituents, determines the observed regioselectivity patterns.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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